3-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
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Overview
Description
3-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
The synthesis of 3-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the benzamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
3-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the aromatic groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Compared to other benzamide derivatives, 3-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-ethoxy-N-(3-methylphenyl)benzamide
- 3-ethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- 3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and potential applications.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-ethoxy-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-3-29-19-8-6-7-18(15-19)23(28)25-21-10-5-4-9-20(21)24-26-22(27-30-24)17-13-11-16(2)12-14-17/h4-15H,3H2,1-2H3,(H,25,28) |
InChI Key |
LMYGUQOQNADRFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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